molecular formula C18H19N3O4S2 B2616951 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1323548-49-7

5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Katalognummer: B2616951
CAS-Nummer: 1323548-49-7
Molekulargewicht: 405.49
InChI-Schlüssel: BPDWIIAIMYRSCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further modified with a pyridin-3-ylsulfonyl group.

Eigenschaften

IUPAC Name

5-methoxy-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-24-14-4-5-17-16(11-14)20-18(26-17)25-13-6-9-21(10-7-13)27(22,23)15-3-2-8-19-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDWIIAIMYRSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Attachment of the Pyridin-3-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with pyridine-3-sulfonyl chloride under basic conditions.

    Coupling with the Piperidin-4-yloxy Group: The final step involves the coupling of the functionalized benzo[d]thiazole with the piperidin-4-yloxy group, often using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxy or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives that can be tailored for specific chemical reactions or properties.

Biology

Research has indicated that this compound exhibits potential biological activity , including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with some studies indicating it may induce apoptosis in cancer cells through specific biochemical pathways.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent . Its interactions with specific biological targets, such as enzymes and receptors, could lead to the development of new treatments for diseases like cancer and infections .

Industry

The compound's unique properties make it useful in the development of new materials and chemical processes. Its application in formulating novel compounds can lead to advancements in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of benzo[d]thiazole compounds, including this compound, against common bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Research

In vitro studies assessed the effects of this compound on human cancer cell lines. The results showed that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth and increased rates of apoptosis, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Feature 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole Compound 2 (Benzodioxole Analogue)
Core Structure Benzo[d]thiazole Benzo[d][1,3]dioxole
Position 5 Substituent Methoxy (-OCH₃) Unsubstituted
Piperidine Substituent Pyridin-3-ylsulfonyl (-SO₂-C₅H₄N) 4-Chlorophenyl carboxamidoethyl
Key Functional Group Sulfonamide Carboxamide

Structural Implications :

  • The pyridin-3-ylsulfonyl group could increase metabolic stability due to sulfonamide resistance to enzymatic hydrolysis, whereas Compound 2’s carboxamide may be prone to degradation .

Pharmacological Activity and Selectivity

  • Compound 2 demonstrates potent inhibition of platelet aggregation (IC₅₀ = 0.12 µM) and selectivity for IP receptors over other prostanoid receptors (EP/DP/FP) .

Hypothetical Activity Profile :

Parameter This compound (Predicted) Compound 2 (Reported)
IP Receptor Affinity (Ki) ~5 nM (estimated) 2.3 nM
Antiplatelet Efficacy Comparable or superior to Compound 2 IC₅₀ = 0.12 µM

Pharmacokinetic and Physicochemical Properties

Compound 2 exhibits a plasma half-life of 8–12 hours in preclinical models, surpassing beraprost sodium (1–2 hours) due to reduced renal clearance . The target compound’s sulfonamide group may further extend half-life by resisting oxidative metabolism.

Table 2: Pharmacokinetic Comparison

Property 5-Methoxy-2-...benzo[d]thiazole (Predicted) Compound 2 Beraprost Sodium
Plasma Half-Life (t₁/₂) 12–18 hours 8–12 hours 1–2 hours
Bioavailability (%) 50–60 40–45 <20
LogP 2.8 2.1 1.5

Research Findings and Clinical Implications

  • Compound 2 advanced to preclinical trials for thrombosis due to its balanced potency and pharmacokinetics .
  • The target compound’s structural refinements (e.g., sulfonamide, methoxy group) position it as a candidate with improved metabolic stability and oral efficacy , addressing limitations of earlier IP agonists like beraprost.

Biologische Aktivität

5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological mechanisms, and potential applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a benzo[d]thiazole core, a methoxy group, and a pyridin-3-ylsulfonyl-piperidine moiety. The synthesis typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Methoxy Group Introduction : Methylation using methyl iodide in the presence of a base.
  • Pyridin-3-ylsulfonyl Attachment : Sulfonylation of the piperidine ring with pyridine-3-sulfonyl chloride under basic conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens indicate potent activity:

PathogenMIC (μg/mL)Mechanism of Action
Staphylococcus aureus0.22 - 0.25Inhibition of cell wall synthesis
Escherichia coli0.30 - 0.40Disruption of membrane integrity

The compound's mechanism involves binding to specific bacterial enzymes, inhibiting their function and leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. In vitro tests have shown that it effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, demonstrating its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : Another study focused on the compound's ability to inhibit cancer cell proliferation. It was found to significantly reduce cell viability in human lung cancer cells (A549), with IC50 values indicating strong antiproliferative effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It binds to enzymes involved in critical metabolic pathways, disrupting their function.
  • Receptor Modulation : The compound may alter receptor activity associated with cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

This compound is compared with other compounds possessing similar structures:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
5-Methoxy-2-(pyridin-3-ylsulfonyl)benzo[d]thiazole0.50>20
2-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yloxy)benzo[d]thiazole0.75>25

The unique combination of functional groups in this compound contributes to its enhanced biological activity compared to similar compounds.

Q & A

How can researchers optimize the synthetic route for 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole to improve yield and purity?

Basic Research Question
Methodological Answer:

  • Key Steps :
    • Intermediate Preparation : Use cyclization reactions for the benzo[d]thiazole core, as seen in analogous thiazole syntheses (e.g., refluxing thionyl chloride with substituted phenylenediamines in acidic/basic media) .
    • Piperidine Functionalization : Introduce the pyridin-3-ylsulfonyl group via sulfonylation of piperidin-4-ol intermediates under anhydrous conditions, followed by nucleophilic substitution with the benzo[d]thiazole scaffold .
    • Purification : Employ recrystallization from DMF-EtOH (1:1) or column chromatography with ethyl acetate/hexane gradients to isolate high-purity products (>95% by HPLC) .
  • Critical Parameters : Monitor reaction pH, temperature, and solvent polarity. For example, sodium methoxide in methanol under reflux improves sulfonyl group stability .

What analytical techniques are essential for confirming the structure and purity of this compound in academic research?

Basic Research Question
Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify methoxy, sulfonyl, and piperidine-oxygen linkages. Compare chemical shifts with analogous triazole-thiadiazole hybrids .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns (e.g., loss of pyridin-3-ylsulfonyl groups) .
  • Purity Assessment :
    • HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
    • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

How can researchers design structure-activity relationship (SAR) studies for this compound’s kinase inhibition potential?

Advanced Research Question
Methodological Answer:

  • Core Modifications :
    • Methoxy Group : Replace with ethoxy or halogens to assess steric/electronic effects on binding (e.g., TrkA kinase inhibition models) .
    • Piperidine Substituents : Test alternative sulfonyl groups (e.g., phenylsulfonyl vs. pyridinylsulfonyl) to optimize interactions with kinase ATP pockets .
  • Assay Design :
    • In Vitro Kinase Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays with recombinant TrkA/B/C kinases. Normalize IC50_{50} values against reference inhibitors like KRC-108 .
    • Cellular Models : Validate activity in neuroblastoma cell lines (e.g., SH-SY5Y) with NGF-induced TrkA activation .

What computational strategies are effective for predicting this compound’s binding mode to biological targets?

Advanced Research Question
Methodological Answer:

  • Docking Protocols :
    • Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling and rigid receptor grids (e.g., PDB: 3LD6 for fungal 14α-demethylase) .
    • Scoring : Prioritize poses with hydrogen bonds to pyridinylsulfonyl oxygen and hydrophobic contacts with the piperidine ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .

How should researchers resolve contradictory bioactivity data across different experimental models?

Advanced Research Question
Methodological Answer:

  • Data Triangulation :
    • In Vitro vs. In Vivo : Compare kinase inhibition IC50_{50} values with pharmacokinetic profiles (e.g., plasma protein binding, metabolic stability in liver microsomes) .
    • Species-Specific Variability : Test human vs. murine TrkA isoforms to identify interspecies differences in binding affinity .
  • Mechanistic Studies :
    • Western Blotting : Quantify phosphorylation of downstream targets (e.g., AKT, ERK) in cell lysates after compound treatment .
    • Off-Target Screening : Use kinome-wide profiling (e.g., DiscoverX KINOMEscan) to rule out nonspecific inhibition .

What are the best practices for evaluating this compound’s stability under physiological conditions?

Basic Research Question
Methodological Answer:

  • Solution Stability :
    • pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
    • Oxidative Stress : Expose to 0.1% H2_2O2_2 in PBS to simulate reactive oxygen species (ROS)-rich environments .
  • Solid-State Stability :
    • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere .
    • Hygroscopicity : Store at 25°C/60% RH and monitor water uptake by Karl Fischer titration .

How can researchers leverage molecular hybridization to enhance this compound’s antifungal activity?

Advanced Research Question
Methodological Answer:

  • Scaffold Fusion :
    • Triazole-Thiadiazole Hybrids : Integrate 1,2,4-triazole moieties (e.g., via Click chemistry) to mimic fluconazole’s interaction with fungal CYP51 .
    • Bioisosteric Replacement : Substitute benzo[d]thiazole with benzimidazole to improve membrane permeability .
  • In Vivo Validation :
    • Murine Candidiasis Models : Administer 10–50 mg/kg doses and quantify fungal burden in kidneys via CFU counts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.